5-Bromo-3,4-diaminopyridine
Overview
Description
5-Bromo-3,4-diaminopyridine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Bromo-3,4-diaminopyridine, also known as 5-bromopyridine-3,4-diamine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .
Mode of Action
This compound acts as a blocker of presynaptic potassium channels . By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an enhanced release of acetylcholine, a neurotransmitter, at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of acetylcholine release . By prolonging the action potential, this compound increases the influx of calcium ions into the presynaptic neuron . This increased calcium concentration triggers the release of a greater amount of acetylcholine into the synaptic cleft .
Pharmacokinetics
The compound is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is primarily cleared from the plasma via metabolism by N-acetylation . The elimination half-life of the compound is approximately 2.5 hours for amifampridine and 4 hours for its metabolite, 3-N-acetylamifampridine . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The primary result of the action of this compound is an increased release of acetylcholine at the neuromuscular junction . This leads to an enhanced activation of postsynaptic muscle fibers, improving muscle strength and reducing muscle weakness .
Biochemical Analysis
Biochemical Properties
5-Bromo-3,4-diaminopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter release, such as voltage-gated potassium channels . These interactions can modulate the activity of these enzymes, leading to changes in cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance neurotransmitter release by blocking potassium channels, which in turn increases calcium influx . This can lead to changes in gene expression and metabolic activity within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism of action is crucial for its role in modulating neurotransmitter release and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have provided insights into these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance neurotransmitter release without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse effects such as muscle weakness and respiratory issues . Understanding these dosage effects is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by N-acetyltransferase enzymes, which can affect its bioavailability and efficacy . These interactions can also influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles where it can exert its effects. For example, it may localize to the presynaptic terminals in neurons, where it modulates neurotransmitter release . These localization patterns are crucial for its activity and function.
Properties
IUPAC Name |
5-bromopyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFSWSZEHYPECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196818 | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4635-08-9 | |
Record name | 5-Bromo-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4635-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-bromo-4,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.